In Silico Binding Affinity for PDK1 vs. Gefitinib
Derivatives of N,2-diphenylquinoline-4-carboxamide exhibit superior in silico binding affinity for the PDK1 target compared to the standard drug Gefitinib. The most active derivative in the series, compound 7a, demonstrated a binding energy of -10.2 kcal/mol against PDK1, which was significantly more favorable than the binding energy observed for Gefitinib [1].
| Evidence Dimension | Molecular Docking Binding Energy (PDK1) |
|---|---|
| Target Compound Data | N,2-diphenyl-6-(4-fluorophenyl)quinoline-4-carboxamide (Derivative 7a): -10.2 kcal/mol |
| Comparator Or Baseline | Gefitinib: (Value not explicitly stated, but text indicates 'good inhibition activity compared to...the standard drug Gefitinib') |
| Quantified Difference | More negative binding energy (higher affinity) |
| Conditions | In silico molecular docking study against the 1OKY protein (PDK1) |
Why This Matters
This data positions the compound's derivatives as potentially more potent PDK1 inhibitors than a clinically used drug, providing a strong rationale for selecting this scaffold for anticancer drug discovery programs.
- [1] Basavarajaiah, S. M., et al. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Heliyon. 2024, 10(19), e38105. View Source
